1,3-Dichloro-2-(methoxymethoxy)propane

Protecting group chemistry Orthogonal deprotection Nucleoside intermediate synthesis

1,3-Dichloro-2-(methoxymethoxy)propane (CAS 70905-45-2), also referred to as 1-Chloro-2-(chloromethyl)-3,5-dioxahexane or 1,1-Bis(chloromethyl)-2,4-dioxapentane, is a chlorinated MOM-protected propane derivative with the molecular formula C5H10Cl2O2 and a molecular weight of 173.03 g/mol. This compound exists as a colorless to almost colorless clear liquid at 20°C, featuring two terminal chloromethyl groups flanking a central carbon that bears a methoxymethyl (MOM) protected secondary alcohol.

Molecular Formula C5H10Cl2O2
Molecular Weight 173.03 g/mol
CAS No. 70905-45-2
Cat. No. B022437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-(methoxymethoxy)propane
CAS70905-45-2
Synonyms[2-Chloro-1-(chloromethyl)ethoxy]methoxy-methane; 
Molecular FormulaC5H10Cl2O2
Molecular Weight173.03 g/mol
Structural Identifiers
SMILESCOCOC(CCl)CCl
InChIInChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3
InChIKeyGEGJQMIXBNYSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-(methoxymethoxy)propane (CAS 70905-45-2): Core Properties and Procurement Identifier


1,3-Dichloro-2-(methoxymethoxy)propane (CAS 70905-45-2), also referred to as 1-Chloro-2-(chloromethyl)-3,5-dioxahexane or 1,1-Bis(chloromethyl)-2,4-dioxapentane, is a chlorinated MOM-protected propane derivative with the molecular formula C5H10Cl2O2 and a molecular weight of 173.03 g/mol . This compound exists as a colorless to almost colorless clear liquid at 20°C, featuring two terminal chloromethyl groups flanking a central carbon that bears a methoxymethyl (MOM) protected secondary alcohol . It is most prominently recognized as a critical acyclic nucleoside intermediate in the synthesis of the antiviral agent Ganciclovir, where its bifunctional bis-electrophile architecture enables sequential N-alkylation of guanine derivatives [1]. Commercial availability is supported by multiple global suppliers including TCI, Aladdin Scientific, and AKSci, typically at purities ≥95.0% (GC) .

Why 1,3-Dichloro-2-(methoxymethoxy)propane Cannot Be Replaced by Unprotected or Differently Protected Analogs in Multi-Step Syntheses


The central differentiator of 1,3-Dichloro-2-(methoxymethoxy)propane lies in its orthogonal protecting group architecture: the MOM ether is stable under basic and oxidative conditions but is selectively cleaved under mild acidic conditions [1]. This orthogonality cannot be replicated by the unprotected precursor 1,3-dichloro-2-propanol (CAS 96-23-1), whose free hydroxyl group would undergo unwanted side reactions during nucleophilic substitution at the chloromethyl termini. Similarly, the acetate-protected analog 1,3-dichloro-2-acetoxymethoxypropane (CAS 89281-73-2) employs a base-labile ester protecting group that is incompatible with basic alkylation conditions often required in nucleoside coupling steps [2]. The benzyl-protected route to ganciclovir, utilizing 1,3-di-O-benzyl-2-O-(chloromethyl)glycerol intermediates, requires hydrogenolysis for deprotection—a step that adds catalyst cost and may be incompatible with certain functional group tolerances [3]. These divergent deprotection chemistries mean that selecting the wrong protected intermediate forces re-optimization of entire synthetic sequences rather than simple reagent replacement.

Quantitative Differentiation Evidence for 1,3-Dichloro-2-(methoxymethoxy)propane Against Closest Analogs


MOM vs. Acetate Protecting Group Orthogonality: Acid-Labile vs. Base-Labile Deprotection Pathways

The MOM ether protecting group in 1,3-Dichloro-2-(methoxymethoxy)propane is stable to strong bases and many oxidizing agents but is quantitatively cleaved by Lewis and Brønsted acids [1]. In contrast, the acetate protecting group in 1,3-dichloro-2-acetoxymethoxypropane (CAS 89281-73-2) is base-labile and would undergo premature hydrolysis under the basic N-alkylation conditions (e.g., K2CO3/DMF, NaH/THF) commonly employed for guanine nucleoside coupling [2]. The benzyl protecting groups used in the alternative ganciclovir route (1,3-di-O-benzyl intermediates) require catalytic hydrogenolysis (Pd(OH)2, H2, refluxing cyclohexane) for removal, introducing a distinct and more costly deprotection step [3]. The MOM strategy thus enables a synthetic sequence where the protecting group survives nucleophilic displacement at the chloromethyl termini and is then removed under orthogonal acidic conditions.

Protecting group chemistry Orthogonal deprotection Nucleoside intermediate synthesis

Boiling Point Reduction Enabling Milder Vacuum Distillation vs. Unprotected Alcohol Precursor

1,3-Dichloro-2-(methoxymethoxy)propane exhibits a boiling point of 95°C at 30 mmHg (4.0 kPa), enabling vacuum distillation at moderate temperatures . Its synthetic precursor and closest unprotected analog, 1,3-dichloro-2-propanol (CAS 96-23-1), boils at 174-176°C at atmospheric pressure (760 mmHg), with a vapor pressure of only ~0.4 mmHg at 25°C, indicating substantially lower volatility [1]. Even under reduced pressure, the unprotected alcohol requires higher distillation temperatures due to intermolecular hydrogen bonding from the free hydroxyl group. The MOM protection eliminates hydrogen-bonding capacity, reducing the boiling point and enabling gentler purification conditions that minimize thermal decomposition of this bis-alkylating agent.

Purification by distillation Physical property comparison Process chemistry

Density Reduction Facilitating Phase Separation and Handling vs. 1,3-Dichloro-2-propanol

The density of 1,3-Dichloro-2-(methoxymethoxy)propane is reported as 1.23 g/cm³ (specific gravity 20/20: 1.23) . This represents a reduction of approximately 0.12-0.14 g/cm³ compared to its unprotected precursor 1,3-dichloro-2-propanol, which has a density of 1.351-1.366 g/cm³ at 20°C . The lower density reflects the replacement of the hydrogen-bonding hydroxyl group with the bulkier, less polar MOM ether moiety. During aqueous workup of reaction mixtures, the reduced density differential relative to water (1.00 g/cm³) can simplify liquid-liquid phase separation, as the organic layer becomes less prone to emulsification compared to the denser, more polar alcohol precursor.

Physical property Liquid handling Phase separation Workup efficiency

Deuterated Analog (d5-DCMP) Availability for Mechanistic and Analytical Workflows

The deuterated isotopologue 1,3-Dichloro-2-(methoxymethoxy)propane-d5 (CAS 1189863-31-7) is commercially available and incorporates five deuterium atoms replacing hydrogen atoms at the terminal chloromethyl positions and the central methine carbon . This d5-labeled compound enables two distinct research applications not accessible with the protio compound alone: (1) kinetic isotope effect (KIE) studies—by comparing reaction rates of the protio and deuterio compounds, the rate-determining step involving C-H bond cleavage can be identified, given that C-D bonds are approximately 5-8 kJ/mol stronger than C-H bonds ; (2) use as a mass spectrometry internal standard for quantitative analysis of the parent compound in reaction monitoring or impurity profiling workflows, leveraging the +5 Da mass shift for unambiguous chromatographic discrimination . No equivalent deuterated isotopologue is readily available for the acetate-protected analog 1,3-dichloro-2-acetoxymethoxypropane or for the benzyl-protected ganciclovir intermediates.

Isotopic labeling Kinetic isotope effect Mass spectrometry Internal standard

Commercial Purity Baseline and Multi-Vendor Supply vs. Single-Source Analogs

1,3-Dichloro-2-(methoxymethoxy)propane is offered at ≥95.0% (GC) purity as a standard catalog specification by multiple independent global suppliers including TCI (product C1197), Aladdin Scientific (D136843, $10.90/5g), AKSci (4807AL), and Toronto Research Chemicals (D435100) . NMR confirmation to structure is additionally provided as a quality assurance criterion by TCI . In comparison, the acetate-protected analog 1,3-dichloro-2-acetoxymethoxypropane (CAS 89281-73-2) is primarily documented in patent literature as an in situ intermediate rather than a widely stocked catalog item, with limited commercial availability. The benzyl-protected ganciclovir intermediates (e.g., 1,3-di-O-benzyl-2-propanol derivatives) are niche specialty chemicals typically requiring custom synthesis. This multi-vendor landscape for the target compound reduces single-source procurement risk and enables competitive pricing.

Procurement Supply chain Purity specification Vendor comparison

Optimal Application Scenarios Where 1,3-Dichloro-2-(methoxymethoxy)propane Delivers Differentiated Value


Ganciclovir and Acyclic Nucleoside Analog Synthesis via Sequential Bis-Electrophile Alkylation

The defining application of 1,3-Dichloro-2-(methoxymethoxy)propane is as the side-chain precursor in ganciclovir (9-(1,3-dihydroxy-2-propoxymethyl)guanine) synthesis [1]. Its two chloromethyl termini serve as electrophilic handles for sequential substitution: one reacts with a protected guanine nucleobase (N-alkylation), while the second can be displaced by acetate or hydroxide in subsequent steps. The MOM protecting group survives these nucleophilic displacement conditions—which often employ basic reagents (K2CO3, NaH)—and is subsequently removed under mild acid hydrolysis to reveal the secondary alcohol of the ganciclovir side chain. This synthetic logic extends to valganciclovir hydrochloride, where the MOM-protected intermediate feeds into esterification and deprotection sequences [1]. Researchers pursuing acyclic nucleoside analogs should select this compound when the synthetic route requires a protecting group stable to basic alkylation conditions but cleavable under acidic conditions orthogonal to other protecting groups in the molecule.

Mechanistic Studies Using the Deuterated d5-Isotopologue as a Kinetic Probe

For research groups investigating the mechanism of nucleophilic substitution at the chloromethyl termini or studying the acid-catalyzed MOM deprotection step, the commercially available d5-labeled isotopologue (CAS 1189863-31-7) provides a direct experimental tool . By comparing the reaction rates of the protio and deuterio compounds under identical conditions, the presence and magnitude of a primary kinetic isotope effect (kH/kD > 1) can reveal whether C-H(D) bond cleavage is involved in the rate-determining step . Additionally, the +5 Da mass shift enables the d5 compound to serve as an ideal internal standard for LC-MS or GC-MS quantification of the parent compound in complex reaction mixtures, supporting process analytical technology (PAT) initiatives in route development .

Orthogonal Protection Strategies in Complex Multi-Step Syntheses Requiring Chemoselective Deprotection

The acid-labile MOM ether in 1,3-Dichloro-2-(methoxymethoxy)propane is orthogonal to base-labile esters (e.g., acetates, benzoates) and hydrogenolysis-requiring benzyl ethers [2]. This enables synthetic sequences where multiple protecting groups are employed on different functional groups within the same molecule. For instance, in a hypothetical advanced intermediate bearing both a MOM-protected alcohol and a TBDPS-protected alcohol, selective MOM removal with ZnBr2/CH2Cl2 or aqueous HCl would leave the silyl ether intact. This scenario is relevant when the chloromethyl groups of the target compound are first elaborated into more complex functionality, after which the MOM group is selectively unveiled without affecting other protecting groups or sensitive functionality elsewhere in the molecule [2].

Process Development and Scale-Up Benefiting from Vacuum Distillation Purification

The boiling point of 95°C at 30 mmHg enables purification of 1,3-Dichloro-2-(methoxymethoxy)propane by fractional vacuum distillation without exposing this bis-alkylating agent to excessive thermal stress . In process chemistry contexts, where kilogram-scale syntheses of ganciclovir intermediates are optimized, this distillation compatibility is a practical advantage over non-distillable intermediates that require chromatographic purification. The density of 1.23 g/cm³ further facilitates gravity-driven phase separation during aqueous workup steps, supporting scalable isolation protocols that avoid emulsion formation common with denser chlorinated alcohols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dichloro-2-(methoxymethoxy)propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.